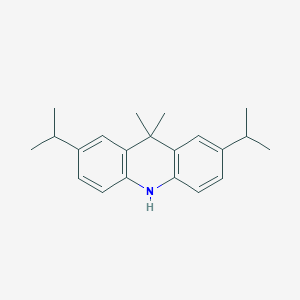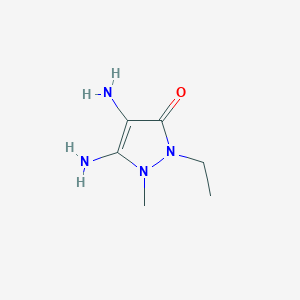
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Ethanol, methanol, or water
Catalysts: Acid or base catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
- 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
Uniqueness
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
4,5-diamino-2-ethyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3 |
InChI 键 |
FEGYWPMTACVPKZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(N1C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)

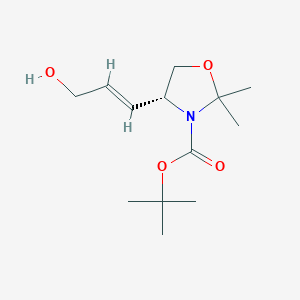
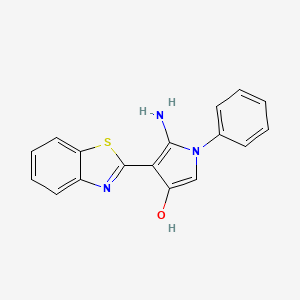
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
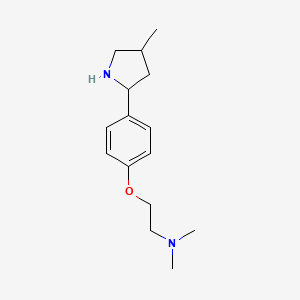
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

